3,5-Dimethyl-1-benzofuran-2-carbaldehyde

Overview

Description

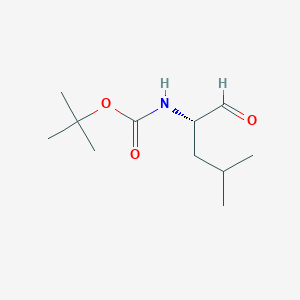

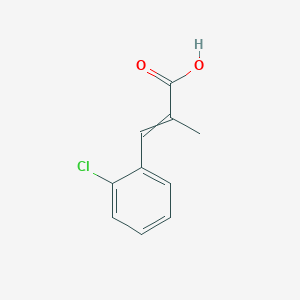

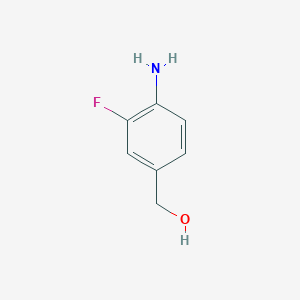

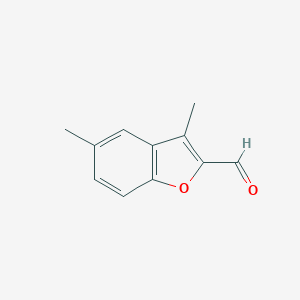

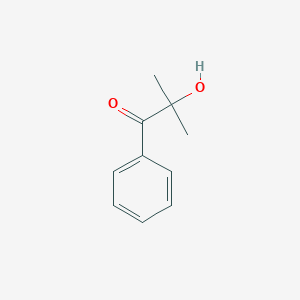

3,5-Dimethyl-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C11H10O2 . It has a molecular weight of 174.2 . The compound appears as a light yellow crystalline solid .

Molecular Structure Analysis

The InChI code for 3,5-Dimethyl-1-benzofuran-2-carbaldehyde is 1S/C11H10O2/c1-7-3-4-10-9(5-7)8(2)11(6-12)13-10/h3-6H,1-2H3 . This indicates that the molecule consists of a benzofuran ring substituted with two methyl groups and a carbaldehyde group .

Physical And Chemical Properties Analysis

3,5-Dimethyl-1-benzofuran-2-carbaldehyde is a light yellow crystalline solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Benzofuran Derivatives in Medical Research

- Specific Scientific Field: Medical Research

- Summary of the Application: Benzofuran compounds, including “3,5-Dimethyl-1-benzofuran-2-carbaldehyde”, are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These substances are potential natural drug lead compounds .

- Summary of Results or Outcomes: The outcomes also depend on the specific study. For example, a novel macrocyclic benzofuran compound has shown anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Another study found that some substituted benzofurans have significant anticancer activities .

Benzofuran Derivatives in Anticancer Research

- Specific Scientific Field: Anticancer Research

- Summary of the Application: Some substituted benzofurans have shown significant anticancer activities . For example, compound 36 (a benzofuran derivative) was found to have significant cell growth inhibitory effects .

- Summary of Results or Outcomes: The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (inhibition rate: 56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (inhibition rate: 40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (inhibition rate: 72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (inhibition rate: 58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (inhibition rate: 72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (inhibition rate: 56.45% and 44.50% respectively) .

Benzofuran Derivatives in Flavor and Fragrance Industry

Future Directions

properties

IUPAC Name |

3,5-dimethyl-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-10-9(5-7)8(2)11(6-12)13-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIPIMZOCMOZOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20390238 | |

| Record name | 3,5-dimethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethyl-1-benzofuran-2-carbaldehyde | |

CAS RN |

16817-34-8 | |

| Record name | 3,5-dimethyl-1-benzofuran-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20390238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3,4,5,6,7-Hexahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B179524.png)